molecular formula C9H13BO2S B13338381 (3-Cyclopentylthiophen-2-yl)boronic acid

(3-Cyclopentylthiophen-2-yl)boronic acid

Cat. No.: B13338381
M. Wt: 196.08 g/mol
InChI Key: VSFXABNQFNHBIT-UHFFFAOYSA-N
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Description

(3-Cyclopentylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C9H13BO2S. It is a boronic acid derivative featuring a thiophene ring substituted with a cyclopentyl group at the 3-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the Miyaura borylation reaction, where a halogenated thiophene reacts with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate . The reaction proceeds under mild conditions and yields the desired boronic acid derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopentylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or styrenes.

    Oxidation: The major products are alcohols or ketones.

    Substitution: The major products are halogenated or nitrated thiophenes.

Mechanism of Action

The mechanism of action of (3-Cyclopentylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a thiophene ring.

    Thiophen-2-ylboronic Acid: Similar to (3-Cyclopentylthiophen-2-yl)boronic acid but lacks the cyclopentyl group.

    Cyclopentylboronic Acid: Contains a cyclopentyl group but lacks the thiophene ring.

Uniqueness: this compound is unique due to the presence of both a cyclopentyl group and a thiophene ring, which can impart distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C9H13BO2S

Molecular Weight

196.08 g/mol

IUPAC Name

(3-cyclopentylthiophen-2-yl)boronic acid

InChI

InChI=1S/C9H13BO2S/c11-10(12)9-8(5-6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2

InChI Key

VSFXABNQFNHBIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)C2CCCC2)(O)O

Origin of Product

United States

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